molecular formula C8H8BrN B1282224 6-Bromoindoline CAS No. 63839-24-7

6-Bromoindoline

Cat. No.: B1282224
CAS No.: 63839-24-7
M. Wt: 198.06 g/mol
InChI Key: MTSYZAHZABCWMS-UHFFFAOYSA-N
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Description

6-Bromoindoline (CAS 63839-24-7) is a brominated derivative of indoline, a bicyclic aromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C₈H₈BrN, with a molecular weight of 198.06 g/mol. The compound is characterized by a bromine atom substituted at the 6-position of the indoline scaffold (Figure 1). Key spectral data, such as ¹H-NMR (δH 7.07–7.48 ppm for aromatic protons) and ¹³C-NMR (δC 113.8–138.9 ppm for sp² carbons), confirm its structure . It is commercially available as a hydrochloride salt (CAS 1187933-30-7, C₈H₉BrClN) for use in pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, a Friedel-Crafts reaction followed by amidation, reduction, and tert-butyloxycarbonyl protective reactions can be employed to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, can be used to form carbon-carbon bonds

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases

Major Products:

    Substitution Products: Various substituted indolines depending on the nucleophile used.

    Oxidation Products: Indole derivatives.

    Reduction Products: Saturated indoline derivatives.

    Coupling Products: Complex organic molecules with extended carbon chains

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Activity
6-Bromoindoline derivatives have been studied for their anti-inflammatory properties. Research indicates that compounds such as 6-bromoindole can significantly inhibit the translocation of nuclear factor kappa B (NFκB) in LPS-stimulated macrophages, which is a key player in inflammatory responses. In a study, 6-bromoindole showed a reduction of NFκB translocation by approximately 60.7% at a concentration of 40 µg/mL, suggesting its potential as an anti-inflammatory drug lead .

Case Study: Geobarrettin D
A notable derivative, Geobarrettin D, isolated from the marine sponge Geodia barretti, demonstrated significant anti-inflammatory effects by decreasing the secretion of pro-inflammatory cytokine IL-12p40 from human dendritic cells without affecting the secretion of the anti-inflammatory cytokine IL-10 . This suggests that this compound derivatives may serve as therapeutic agents in managing inflammatory diseases.

Antibacterial Applications

Inhibition of Bacterial Cystathionine γ-Lyase
Recent studies have focused on the antibacterial potential of this compound derivatives, particularly their ability to inhibit bacterial cystathionine γ-lyase, an enzyme associated with antibiotic resistance. New synthetic derivatives based on 6-bromoindole have been developed and tested for their ability to enhance the efficacy of existing antibiotics like gentamicin . The results indicate that these compounds can potentiate antibiotic activity, making them valuable in combating resistant bacterial strains.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. The position of the bromine atom on the indole ring significantly influences its pharmacological properties. For instance, variations in bromination patterns have been shown to affect both anti-inflammatory and anticancer activities .

Summary Table of Applications

Application Area Compound/Derivative Key Findings
Anti-Inflammatory Activity6-BromoindoleInhibits NFκB translocation; effective in reducing inflammation in macrophages
Antibacterial Activity6-Bromoindole DerivativesEnhances antibiotic efficacy against resistant bacteria
Structure-Activity RelationshipsVarious DerivativesBromination position affects biological activity; optimized for therapeutic use

Mechanism of Action

The mechanism of action of 6-Bromoindoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues

a. 5-Bromoindoline

  • Structure : Bromine at the 5-position instead of 4.
  • Reactivity : In enzymatic studies, 5-bromoindoline showed higher reactivity than 5-bromoindole in forming 5,5′-dibromoindigo when treated with unspecific peroxygenases (UPOs) at neutral/alkaline pH . This highlights the importance of the indoline scaffold (vs. indole) and substitution position in redox-driven dye synthesis.

b. 6-Bromoindole

  • Structure : Aromatic indole core with bromine at the 6-position.
  • Synthesis : 6-Bromoindoline is synthesized via reduction of 6-bromoindole using diborane and trifluoroacetic acid .
  • Applications : While 6-bromoindole is a precursor to this compound, it is less reactive in UPO-mediated indigo formation compared to indoline derivatives .

c. 6-Bromo-5-Chloroindoline-2,3-Dione

  • Structure: Additional chlorine at the 5-position and a diketone moiety (C8H3BrClNO2, MW 260.47 g/mol).
  • Applications : Used as a specialty chemical in organic synthesis, with distinct reactivity due to electron-withdrawing groups .

Physicochemical Properties

Compound Molecular Formula CAS Number Key Properties Applications
This compound C₈H₈BrN 63839-24-7 m.p. Not reported; soluble in THF, DMSO Pharmaceutical intermediates
This compound HCl C₈H₉BrClN 1187933-30-7 Solid; >95% purity; stable under dry conditions Drug discovery intermediates
5-Bromoindoline C₈H₈BrN Not available Higher reactivity in UPO-mediated indigo synthesis vs. indole analogues Dye synthesis
6-Bromoindole-3-carboxaldehyde C₉H₆BrNO Not available Aldehyde functional group; used in heterocyclic synthesis Organic building block

Challenges and Limitations

  • Availability : this compound is less commercially prevalent than 6-bromoindole, limiting its application studies .
  • Spectral Overlap : Structural similarities with 5-bromoindoline complicate NMR-based differentiation without advanced 2D techniques (e.g., HMBC) .

Biological Activity

6-Bromoindoline, a brominated derivative of indoline, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is noted for its potential anti-inflammatory, anticancer, and cytotoxic properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the indoline ring. This structural modification can significantly influence its biological activity compared to its non-brominated counterparts. Bromination often enhances the compound's lipophilicity and alters its interaction with biological targets.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, demonstrating that this compound inhibited NO production with an IC50 value of approximately 27.1 μg/mL (120 μM) . The compound also reduced the translocation of nuclear factor kappa B (NFκB), a key regulator in inflammatory responses, by up to 63.7% at a concentration of 40 μg/mL .

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

MediatorIC50 (μg/mL)% Inhibition at 40 μg/mL
Nitric Oxide27.160.7
TNFα150.01-
PGE2293.02-

This data suggests that bromination enhances the anti-inflammatory activity compared to non-brominated indoles.

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It demonstrates cytotoxic effects against different cancer cell lines, with reported IC50 values indicating significant potency . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited varying degrees of cytotoxicity depending on the concentration and type of cancer cells tested. The results indicated that higher concentrations led to increased cell death, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The position of the bromine atom plays a critical role in determining the biological activity of indole derivatives. Studies have shown that bromination at different positions yields varying levels of activity against inflammatory mediators and cancer cells. For instance, compounds such as 5-bromoisatin showed different inhibition profiles compared to their 6-bromo counterparts, indicating that subtle changes in structure can lead to significant differences in pharmacological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromoindoline, and how can their efficiency be systematically evaluated?

  • Methodological Answer : The synthesis of this compound typically involves bromination of indoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. To evaluate efficiency, compare reaction parameters (e.g., temperature, solvent polarity, catalyst use) and quantify yields via HPLC or GC-MS. Assess purity using melting point analysis and spectroscopic characterization (e.g., 1^1H NMR). Prioritize routes with higher atom economy and scalability, referencing frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to identify aromatic protons and carbons, noting deshielding effects from bromine. IR spectroscopy confirms C-Br stretching vibrations (~500-600 cm1^{-1}). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]+^+). Cross-validate results with computational tools (e.g., DFT simulations) and secondary literature to minimize systematic errors .

Q. What databases and strategies are recommended for conducting a systematic literature review on this compound?

  • Methodological Answer : Use SciFinder and Web of Science to retrieve primary literature, filtering by keywords ("this compound," "brominated indoline derivatives"). Limit results to peer-reviewed journals and review articles. Employ citation tracking to identify seminal studies. Critically appraise sources using criteria from (A.12-A.15), distinguishing primary data from reviews .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound as a precursor?

  • Methodological Answer : Analyze variables such as reagent purity, solvent effects, and catalytic systems. Replicate experiments under controlled conditions, documenting deviations. Apply contradiction frameworks (e.g., principal vs. secondary contradictions) to isolate critical factors. Use statistical tools (ANOVA) to assess reproducibility and identify outliers .

Q. What experimental designs are suitable for optimizing reaction conditions in this compound derivatization?

  • Methodological Answer : Implement factorial design (DoE) to test variables (temperature, stoichiometry, solvent). Use response surface methodology (RSM) to model interactions. Validate optimal conditions with triplicate runs and compare to computational predictions (e.g., transition state analysis). Reference for hypothesis-driven investigation planning .

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (13^{13}C, 2^{2}H) to track bond formation. Compare catalytic cycles using DFT calculations. Collaborate with computational chemists to map energy profiles, addressing limitations in experimental approximations .

Q. What strategies mitigate biases when interpreting conflicting data on this compound’s biological activity?

  • Methodological Answer : Apply triangulation: cross-validate assays (e.g., in vitro vs. in vivo models) and use blinded analysis. Document methodological transparency using checklists (e.g., ARRIVE guidelines). Engage peer review early to challenge assumptions, aligning with ’s emphasis on iterative data analysis .

Q. How can researchers identify underexplored applications of this compound in medicinal chemistry?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies, modifying substituents while retaining the bromoindoline core. Use cheminformatics tools (e.g., molecular docking) to predict target interactions. Prioritize gaps highlighted in review articles, adhering to ’s guidance on filling knowledge voids .

Q. What ethical and practical considerations arise when sharing this compound-related data in open-access repositories?

  • Methodological Answer : De-identify datasets linked to proprietary synthesis methods. Use licenses (e.g., CC-BY-NC) to restrict commercial use. Consult institutional review boards (IRBs) for GDPR/ethics compliance. Balance openness with intellectual property rights, as outlined in ’s framework for reconciling data sharing and privacy .

Q. How can interdisciplinary collaboration enhance the translation of this compound research into clinical or industrial applications?

  • Methodological Answer :
    Form consortia with pharmacologists, toxicologists, and process chemists. Develop milestone-driven project plans (, A.16) and use platforms like NIH RePORT to identify funding opportunities. Prioritize translational studies that address scalability and regulatory hurdles, referencing ’s emphasis on community engagement .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYZAHZABCWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518084
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63839-24-7
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indole
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Synthesis routes and methods

Procedure details

6-Bromoindole (D75) was reduced with sodium cyanoborohydride as in the method of Description 10 to yield the title compound (D76).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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